3'-Cyano-3-(2,5-dimethylphenyl)propiophenone
Overview
Description
3’-Cyano-3-(2,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C18H17NO. It is characterized by the presence of a cyano group (-CN) and a propiophenone moiety, which is substituted with a 2,5-dimethylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Cyano-3-(2,5-dimethylphenyl)propiophenone typically involves the reaction of 2,5-dimethylbenzaldehyde with a suitable cyanide source under controlled conditions. One common method is the Knoevenagel condensation reaction, where 2,5-dimethylbenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction mixture is then subjected to reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 3’-Cyano-3-(2,5-dimethylphenyl)propiophenone may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’-Cyano-3-(2,5-dimethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3’-Cyano-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Cyano-3-(2,5-dimethylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3’-Cyano-3-(2,4-dimethylphenyl)propiophenone
- 3’-Cyano-3-(3,5-dimethylphenyl)propiophenone
- 3’-Cyano-3-(2,6-dimethylphenyl)propiophenone
Uniqueness
3’-Cyano-3-(2,5-dimethylphenyl)propiophenone is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-[3-(2,5-dimethylphenyl)propanoyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-6-7-14(2)16(10-13)8-9-18(20)17-5-3-4-15(11-17)12-19/h3-7,10-11H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKIPABONSDONG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644724 | |
Record name | 3-[3-(2,5-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-88-2 | |
Record name | 3-[3-(2,5-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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